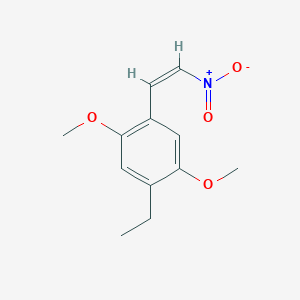
Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)-: is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzene, featuring ethyl, dimethoxy, and nitroethenyl substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have the necessary substituents.
Reaction with Nitroethene: The key step involves the reaction of the benzene derivative with nitroethene under controlled conditions to introduce the nitroethenyl group.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Catalysis: Use of specific catalysts to enhance the reaction rate.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroethenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in certain chemical reactions.
Biology:
Biochemical Studies: Used in studies to understand the interaction of nitroethenyl compounds with biological molecules.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry:
Material Science: Used in the development of new materials with specific properties.
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments.
作用機序
The mechanism of action of Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include:
Electrophilic Attack: The nitroethenyl group can act as an electrophile, reacting with nucleophiles.
Aromatic Stabilization: The benzene ring provides stability to the compound, facilitating various substitution reactions.
類似化合物との比較
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
- 1,2-Dimethoxy-4-[(1E)-2-nitroethenyl]benzene
- 2,5-Dimethoxy-β-nitrostyrene
Uniqueness: Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both ethyl and nitroethenyl groups on the benzene ring allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
特性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
1-ethyl-2,5-dimethoxy-4-[(Z)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C12H15NO4/c1-4-9-7-12(17-3)10(5-6-13(14)15)8-11(9)16-2/h5-8H,4H2,1-3H3/b6-5- |
InChIキー |
QHCLACIRZLUQEU-WAYWQWQTSA-N |
異性体SMILES |
CCC1=CC(=C(C=C1OC)/C=C\[N+](=O)[O-])OC |
正規SMILES |
CCC1=CC(=C(C=C1OC)C=C[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


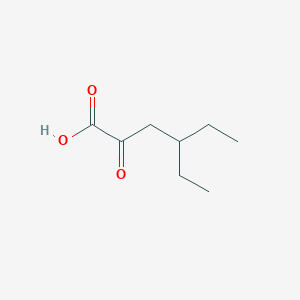
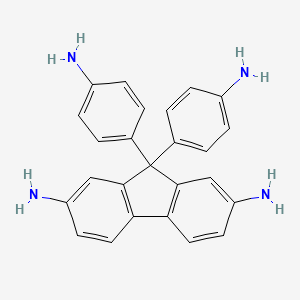
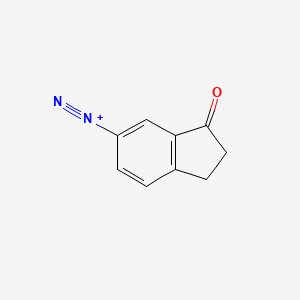
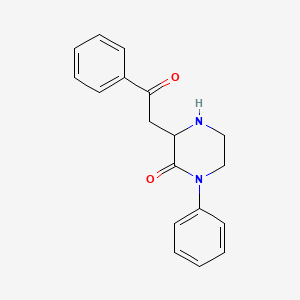
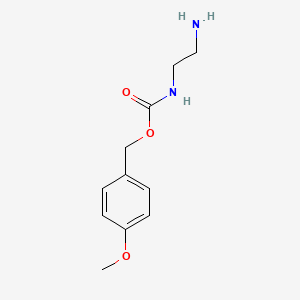
![4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B12555006.png)

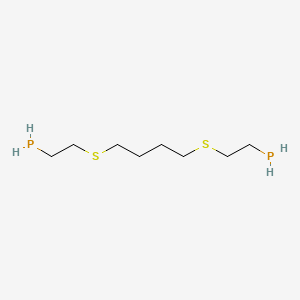
![1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine](/img/structure/B12555015.png)
![N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide](/img/structure/B12555020.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B12555031.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis{4-[(6-methoxyhexyl)oxy]benzene}](/img/structure/B12555037.png)
![2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol](/img/structure/B12555045.png)
![2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one](/img/structure/B12555046.png)
